molecular formula C18H20N4O2 B5280437 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5280437
M. Wt: 324.4 g/mol
InChI Key: BZERVXBDGYQINA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperazine moiety, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl and piperazine groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-ETHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21-8-10-22(11-9-21)18-16(13-19)20-17(24-18)7-6-14-4-3-5-15(12-14)23-2/h3-7,12H,8-11H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZERVXBDGYQINA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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